molecular formula C25H24N4O5 B2430534 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-04-0

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2430534
CAS No.: 612053-04-0
M. Wt: 460.49
InChI Key: NDYDMJJGFCWERO-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-14-8-21-23(25(30)29(14)13-15-6-5-7-28-12-15)22(17(11-26)24(27)34-21)16-9-19(32-3)20(33-4)10-18(16)31-2/h5-10,12,22H,13,27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYDMJJGFCWERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 612049-12-4

Biological Activity Overview

This compound has been identified as a potential inhibitor of various kinases, which are critical in the regulation of cellular processes including growth and metabolism. The following sections detail its specific biological activities.

1. Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer).
  • IC50 Values :
    • A549: 0.45 µM
    • MDA-MB-231: 1.20 µM
    • HT-29: 0.75 µM

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
A5490.45
MDA-MB-2311.20
HT-290.75

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased markers of apoptosis in cancer cells.

3. Anti-inflammatory Properties

In addition to its anticancer activity, this compound also demonstrates anti-inflammatory effects:

  • Target Enzymes : It has been noted for inhibiting cyclooxygenase (COX) enzymes, particularly COX-II.
ActivityIC50 (µM)
COX-I>10
COX-II1.33

These findings suggest potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrano[3,2-c]pyridine derivatives, including our target compound. The results indicated promising anticancer activity with detailed structure–activity relationships established.
  • In Vivo Studies : In vivo models have shown that administration of the compound significantly reduces tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.

Scientific Research Applications

Overview

The compound 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrano[3,2-c]pyridine core, which is associated with various biological activities. This article explores the scientific research applications of this compound, focusing on its pharmacological properties and potential therapeutic uses.

The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in various fields:

  • Kinase Inhibition :
    • The compound exhibits inhibitory activity against several kinases, including Aurora kinase A and B, fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) . These kinases are critical in cell signaling pathways related to cancer progression and other diseases.
  • Antioxidant Properties :
    • Research indicates that compounds with similar structures may possess antioxidant properties, which can help mitigate oxidative stress in cells . This activity is crucial for preventing cellular damage associated with various diseases.
  • Antiviral and Anticancer Activities :
    • The compound has shown promise in inhibiting viral infections and cancer cell proliferation through its interaction with specific molecular targets . By blocking certain enzymes and pathways involved in these diseases, it may serve as a potential treatment option.

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions (MCR), which are preferred for their efficiency in forming complex structures in a single step. The reaction generally includes the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst .

Industrial Production

In industrial settings, the production can be scaled using continuous flow reactors that enhance control over reaction conditions, leading to higher yields and purity. The application of green chemistry principles is also being explored to make the synthesis more sustainable .

Case Studies

Study 1: Kinase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited Aurora kinases involved in cancer cell proliferation. The results indicated a dose-dependent response in various cancer cell lines, suggesting its potential as an anticancer agent .

Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of similar compounds within this class. It was found that these compounds could reduce oxidative stress markers in vitro, indicating their potential role in protective therapies against oxidative damage .

Q & A

Basic: What are the optimized synthetic routes for this compound?

Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving substituted piperidones and ylidenemalononitriles in methanol with sodium methoxide as a catalyst. Key steps include cyclocondensation under reflux (10–20 hours) and purification via crystallization from DMF/ethanol mixtures. Similar protocols for pyrano[3,2-c]pyridine derivatives emphasize stoichiometric control of ammonium acetate and aldehyde derivatives to minimize side products .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on 1H/13C NMR to confirm the pyrano-pyridine backbone and substituent positions (e.g., pyridin-3-ylmethyl and trimethoxyphenyl groups). For example, singlet peaks at δ 3.08–3.36 ppm in 1H NMR indicate methyl groups on the pyridine ring, while aromatic protons appear as multiplet signals (δ 7.15–8.15 ppm). X-ray crystallography is recommended to resolve stereochemical ambiguities, particularly for the dihydro-4H-pyrano ring .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies in melting points or NMR signals may arise from tautomerism (e.g., keto-enol equilibria in the pyranone moiety) or impurities from incomplete cyclization. Use HPLC-MS to assess purity (>98%) and variable-temperature NMR to study dynamic equilibria. For example, conflicting melting points (219–222°C vs. literature 210°C ) suggest solvent-dependent crystallization—re-crystallize using DMF/ethanol (1:2) to standardize results.

Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on modifying the 2,4,5-trimethoxyphenyl and pyridin-3-ylmethyl groups. For instance:

  • Replace methoxy groups with halogens (e.g., chloro) to assess cytotoxicity changes.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic effects.
  • Test derivatives in in vitro antiproliferative assays (e.g., MTT on cancer cell lines) and compare IC50 values. Reference analogs from pyridine-carbonitrile scaffolds show enhanced activity with lipophilic substituents .

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